molecular formula C9H9BrO3 B2722173 methyl 2-(2-bromo-5-hydroxyphenyl)acetate CAS No. 1069115-25-8

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

Cat. No.: B2722173
CAS No.: 1069115-25-8
M. Wt: 245.072
InChI Key: FPINIQUTHBKAPZ-UHFFFAOYSA-N
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Description

methyl 2-(2-bromo-5-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

    Bromination: The hydroxyl group is protected, and the bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Esterification: The resulting compound is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods:

    Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Hydrogen-substituted derivatives.

    Substitution Products: Various substituted phenylacetic acid methyl esters.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Reagent in Chemical Reactions: Employed in various chemical reactions to introduce specific functional groups.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

    (2-Bromo-5-hydroxy-phenyl)-acetic acid: Similar structure but without the methyl ester group.

    (2-Bromo-4-hydroxy-phenyl)-acetic acid methyl ester: Similar structure with the hydroxyl group at the fourth position.

    (2-Bromo-5-methoxy-phenyl)-acetic acid methyl ester: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness:

    Functional Group Positioning: The specific positioning of the bromine and hydroxyl groups in methyl 2-(2-bromo-5-hydroxyphenyl)acetate provides unique reactivity and properties.

    Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINIQUTHBKAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To (2-bromo-5-hydroxy-phenyl)-acetic acid (1.5 g, 6.5 mmol) in MeOH (15 mL) was added HCl (4N in 1,4-dioxane; 3 mL), and the solution was heated to 70° C. for 8 hours. The mixture was concentrated to give the desired product as a white solid (1.2 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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